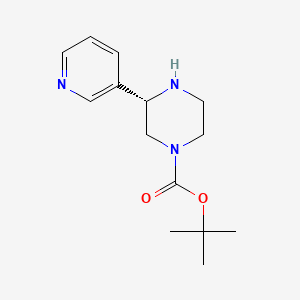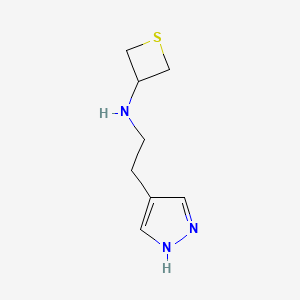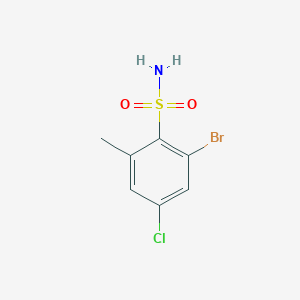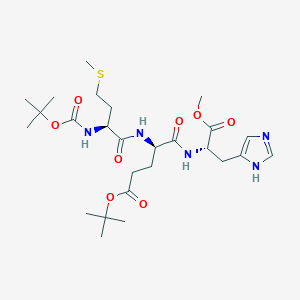![molecular formula C7H13NO2 B12995035 2-Oxa-7-azaspiro[4.4]nonan-4-ol](/img/structure/B12995035.png)
2-Oxa-7-azaspiro[4.4]nonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-7-azaspiro[44]nonan-4-ol is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
2-Oxa-7-azaspiro[4.4]nonan-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Research has explored its potential as a scaffold for drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 2-Oxa-7-azaspiro[4.4]nonan-4-ol exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-7-azaspiro[4.4]nonan-8-one: This compound shares a similar spirocyclic structure but differs in the position of the oxygen atom.
2-Oxa-7-azaspiro[4.4]nonan-1-one: Another related compound with a different functional group arrangement.
1-Oxa-7-azaspiro[4.4]nonan-3-ol hydrochloride: A similar compound with a hydrochloride salt form .
Uniqueness
2-Oxa-7-azaspiro[4.4]nonan-4-ol is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-oxa-7-azaspiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C7H13NO2/c9-6-3-10-5-7(6)1-2-8-4-7/h6,8-9H,1-5H2 |
Clé InChI |
RJRDGURIPLZARX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12COCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12994973.png)
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetate](/img/structure/B12994983.png)

![Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12994990.png)
![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)
![2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12995015.png)


![tert-Butyl (S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12995020.png)
![2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide](/img/structure/B12995023.png)

